molecular formula C8H9NO3 B063335 2-Hydroxy-6-ethylpyridine-3-carboxylic acid CAS No. 179524-36-8

2-Hydroxy-6-ethylpyridine-3-carboxylic acid

Cat. No.: B063335
CAS No.: 179524-36-8
M. Wt: 167.16 g/mol
InChI Key: DHKGUYMMSGKXPF-UHFFFAOYSA-N
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Description

2-Hydroxy-6-ethylpyridine-3-carboxylic acid, also known as 6-ethyl-2-hydroxynicotinic acid, is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . This compound is a derivative of nicotinic acid and features a hydroxyl group at the second position, an ethyl group at the sixth position, and a carboxylic acid group at the third position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-ethylpyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the acylation of 2-hydroxy-6-ethylpyridine followed by oxidation to introduce the carboxylic acid group. The reaction typically requires a Lewis acid catalyst and an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-6-ethylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of 2-oxo-6-ethylpyridine-3-carboxylic acid.

    Reduction: Formation of 2-hydroxy-6-ethylpyridine-3-methanol.

    Substitution: Formation of various alkyl or aryl derivatives of this compound.

Scientific Research Applications

2-Hydroxy-6-ethylpyridine-3-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-ethylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow the compound to form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity and receptor binding. The ethyl group may also contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution.

Comparison with Similar Compounds

    2-Hydroxy-6-methylpyridine-3-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.

    2-Hydroxy-6-phenylpyridine-3-carboxylic acid: Similar structure but with a phenyl group instead of an ethyl group.

    2-Hydroxy-6-chloropyridine-3-carboxylic acid: Similar structure but with a chlorine atom instead of an ethyl group.

Uniqueness: 2-Hydroxy-6-ethylpyridine-3-carboxylic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity compared to its methyl, phenyl, or chloro analogs. The ethyl group may enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets.

Properties

IUPAC Name

6-ethyl-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-5-3-4-6(8(11)12)7(10)9-5/h3-4H,2H2,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKGUYMMSGKXPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592795
Record name 6-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179524-36-8
Record name 6-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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